molecular formula C8H6BrN3O B13080182 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one

1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one

Katalognummer: B13080182
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: KGAYFMVEPKGJBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one is a chemical compound with the molecular formula C8H7BrN4O and a molecular weight of 255.07 g/mol . This compound is characterized by its unique structure, which includes a brominated pyrrolo[2,1-f][1,2,4]triazine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one typically involves the reaction of 5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific brominated structure and the potential for diverse chemical reactions and applications.

Eigenschaften

Molekularformel

C8H6BrN3O

Molekulargewicht

240.06 g/mol

IUPAC-Name

1-(5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)7-2-6(9)8-3-10-4-11-12(7)8/h2-4H,1H3

InChI-Schlüssel

KGAYFMVEPKGJBY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C2N1N=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.